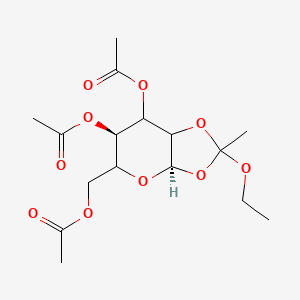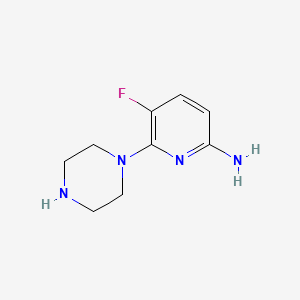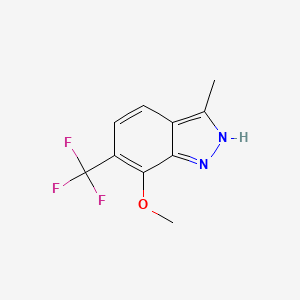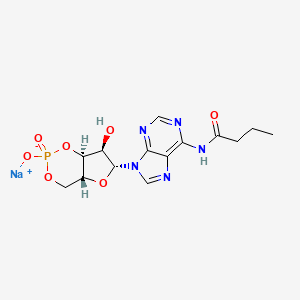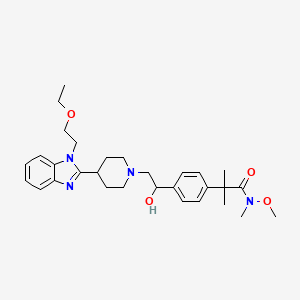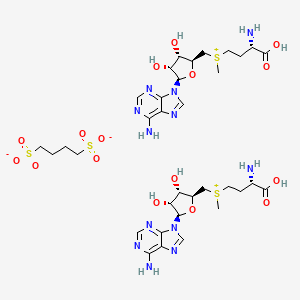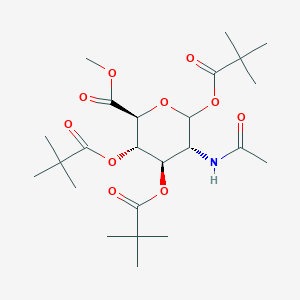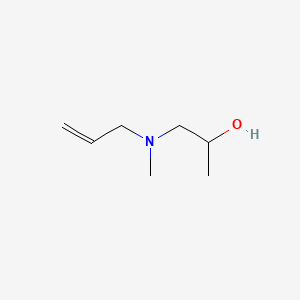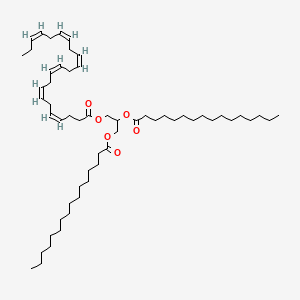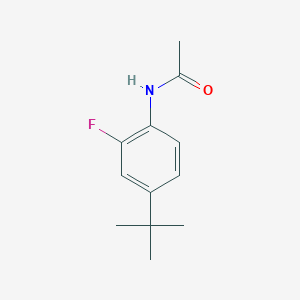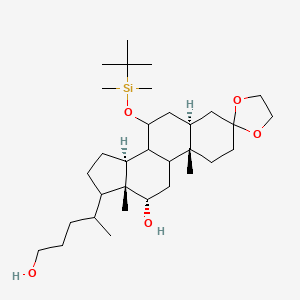
1-Phenethylpiperazine; 4-Phenethylpiperazine; N-(2-Phenylethyl)piperazine; N-(ss-Phenylethyl)piperazine; N-Phenethylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It features a phenyl group bound to a piperazine ring, making it a member of the phenylpiperazine class of compounds . This compound is of interest due to its various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenethylpiperazine can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These reactions typically require specific catalysts and conditions to achieve high yields.
Industrial Production Methods: Industrial production of 1-Phenethylpiperazine often involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1-Phenethylpiperazine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, often using halogenated compounds as reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated compounds, often under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylpiperazine derivatives, while reduction can produce various substituted piperazines .
Scientific Research Applications
1-Phenethylpiperazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1-Phenethylpiperazine exerts its effects involves its interaction with various molecular targets and pathways. It can act as a ligand for certain receptors, modulating their activity and influencing cellular processes . The specific pathways involved depend on the context of its use, such as its role in drug development or as a research tool .
Comparison with Similar Compounds
1-Phenethylpiperazine can be compared with other similar compounds, such as:
1-Phenylpiperazine: Features a phenyl group bound to a piperazine ring, similar to 1-Phenethylpiperazine.
Benzylpiperazine: Another piperazine derivative with a benzyl group instead of a phenethyl group.
Diphenylpiperazine: Contains two phenyl groups attached to the piperazine ring.
Uniqueness: 1-Phenethylpiperazine is unique due to its specific structural features and the resulting chemical and biological properties. Its phenethyl group provides distinct reactivity and interaction profiles compared to other piperazine derivatives .
Properties
Molecular Formula |
C32H58O5Si |
|---|---|
Molecular Weight |
550.9 g/mol |
IUPAC Name |
(5S,7R,10S,12S,13R,14S)-7-[tert-butyl(dimethyl)silyl]oxy-17-(5-hydroxypentan-2-yl)-10,13-dimethylspiro[1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-12-ol |
InChI |
InChI=1S/C32H58O5Si/c1-21(10-9-15-33)23-11-12-24-28-25(19-27(34)31(23,24)6)30(5)13-14-32(35-16-17-36-32)20-22(30)18-26(28)37-38(7,8)29(2,3)4/h21-28,33-34H,9-20H2,1-8H3/t21?,22-,23?,24-,25?,26+,27-,28?,30-,31+/m0/s1 |
InChI Key |
ZDVCXQFUENFUQE-KDGIXGRUSA-N |
Isomeric SMILES |
CC(CCCO)C1CC[C@@H]2[C@@]1([C@H](CC3C2[C@@H](C[C@@H]4[C@@]3(CCC5(C4)OCCO5)C)O[Si](C)(C)C(C)(C)C)O)C |
Canonical SMILES |
CC(CCCO)C1CCC2C1(C(CC3C2C(CC4C3(CCC5(C4)OCCO5)C)O[Si](C)(C)C(C)(C)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-Hydroxy-2-[3-(2-hydroxy-2,2-diphosphonoethyl)imidazol-1-ium-1-yl]-1-phosphonoethyl]phosphonic acid](/img/structure/B13837590.png)

![N-[[2'-(2H-Tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-L-valine methyl ester](/img/structure/B13837618.png)
